molecular formula C22H23N3O5S3 B2712559 Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate CAS No. 923000-82-2

Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate

Cat. No.: B2712559
CAS No.: 923000-82-2
M. Wt: 505.62
InChI Key: SLEYXCWCBMGNJP-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the ethyl ester. The piperidine ring is then synthesized and functionalized with the thiophen-2-ylsulfonyl group. The final step involves the coupling of the piperidine derivative with the thiazole ring under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups, to the thiazole or piperidine rings .

Scientific Research Applications

Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring, with its thiophen-2-ylsulfonyl group, can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a piperidine ring, and a thiophen-2-ylsulfonyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 4-phenyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S3/c1-2-30-21(27)19-18(15-7-4-3-5-8-15)23-22(32-19)24-20(26)16-10-12-25(13-11-16)33(28,29)17-9-6-14-31-17/h3-9,14,16H,2,10-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEYXCWCBMGNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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